Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a key intermediate in the synthesis of various 1,2-benzothiazine derivatives, notably the non-steroidal anti-inflammatory drug piroxicam []. Its structure features a benzothiazine ring system with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylate ethyl ester group at the 3-position. This compound serves as a versatile scaffold for introducing different substituents at the nitrogen atom, leading to diverse pharmacological profiles.
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is an organic compound with the molecular formula and a molecular weight of 283.30 g/mol. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs, specifically Piroxicam and Meloxicam, and has been categorized under various chemical classifications including analgesics and pharmaceutical intermediates. The compound's CAS number is 24683-26-9, and it is recognized for its potential biological activities, including anti-inflammatory properties .
The synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. This method allows for the formation of the benzothiazine ring structure essential to the compound's identity.
In laboratory settings, the synthesis may require controlled temperature and pH levels to optimize yield. The reaction generally proceeds through nucleophilic substitution mechanisms where the amino group of the sulfonamide attacks the carbonyl carbon of the acetoacetate, leading to cyclization and subsequent formation of the desired product .
The molecular structure of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide features a benzothiazine core with hydroxyl and carboxylate functional groups. The compound can be represented using various structural notations:
CCOC(=O)C1=C(O)c2ccccc2S(=O)(=O)N1C
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3
.The compound's accurate mass is reported as 283.0514 g/mol. The presence of various functional groups contributes to its reactivity and potential applications in medicinal chemistry .
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide primarily revolves around its potential biological activities. It is believed to exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis. This inhibition can reduce pain and inflammation associated with various conditions .
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is typically stored at a temperature of +5°C and can be shipped at room temperature. Its physical state is usually described as neat (pure form) .
The compound exhibits several notable chemical properties:
These properties underline its significance in pharmaceutical applications and research settings .
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has several scientific uses:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5